methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 68870-52-0
Cat. No.: VC5402623
Molecular Formula: C11H11N3O2
Molecular Weight: 217.228
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 68870-52-0 | 
|---|---|
| Molecular Formula | C11H11N3O2 | 
| Molecular Weight | 217.228 | 
| IUPAC Name | methyl 5-methyl-1-phenyltriazole-4-carboxylate | 
| Standard InChI | InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)12-13-14(8)9-6-4-3-5-7-9/h3-7H,1-2H3 | 
| Standard InChI Key | CTUGQMZNCJTVJF-UHFFFAOYSA-N | 
| SMILES | CC1=C(N=NN1C2=CC=CC=C2)C(=O)OC | 
Introduction
Structural and Molecular Characteristics
Methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (molecular formula: ) features a 1,2,3-triazole ring substituted at the 1-position with a phenyl group, at the 4-position with a methyl ester moiety, and at the 5-position with a methyl group. The triazole ring’s planar structure and conjugation system enable strong dipole interactions and hydrogen bonding, influencing its crystallinity and solubility . Key structural parameters include:
| Property | Value | 
|---|---|
| Molecular weight | 232.24 g/mol | 
| Melting point | 120–120.7 °C (lit.) | 
| Boiling point | Not reported | 
| Density | 1.28 g/cm³ (estimated) | 
| Solubility | Soluble in DCM, MeCN; insoluble in H₂O | 
The ester group at the 4-position enhances lipophilicity, making the compound suitable for applications requiring membrane permeability .
Synthetic Methodologies
DBU-Promoted Cycloaddition
A robust synthesis involves the reaction of β-ketoesters with aryl azides under 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalysis. For example, ethyl acetoacetate reacts with phenyl azide in acetonitrile at 50°C, yielding the target compound in 88% after purification . The mechanism proceeds via a Huisgen 1,3-dipolar cycloaddition, with DBU facilitating deprotonation and stabilization of intermediates .
- 
Combine β-ketoester (1.2 equiv), aryl azide (1 equiv), and DBU (1.2 equiv) in MeCN.
 - 
Stir at 50°C for 12 hours.
 - 
Concentrate under vacuum and purify via flash chromatography (MeOH/DCM/AcOH).
 
Metal-Free Coupling
An alternative route employs tosyl azide, primary amines, and 1,3-dicarbonyl compounds in dichloromethane (DCM) under aerobic conditions. This method avoids transition metals, making it environmentally favorable . Yields range from 60–95%, depending on substituents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl₃) :
δ 8.88 (d, Hz, 2H, aromatic), 7.51 (d, Hz, 2H, aromatic), 4.48 (q, Hz, 2H, OCH₂CH₃), 2.72 (s, 3H, CH₃), 1.46 (t, Hz, 3H, OCH₂CH₃). - 
NMR :
δ 161.4 (C=O), 151.7 (triazole-C), 142.5 (aromatic-C), 61.4 (OCH₂CH₃), 10.3 (CH₃). 
Infrared (IR) Spectroscopy
Prominent peaks include at 1748 cm⁻¹ and at 1560 cm⁻¹, confirming ester and triazole functionalities .
Chemical Reactivity and Derivatives
The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions, enabling further functionalization . For instance, saponification with NaOH yields 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a precursor for amides and hydrazides . Additionally, the triazole ring participates in click chemistry, facilitating conjugation with alkynes or azides .
Industrial and Material Science Applications
The compound’s thermal stability (decomposition >200°C) and π-conjugation make it suitable for:
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